![molecular formula C17H16BrFN2O B4700587 N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4700587.png)
N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Overview
Description
N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as BFPQM, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer treatment, N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuroprotection, N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. In antimicrobial activity, N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to disrupt the bacterial cell membrane and inhibit bacterial growth.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer treatment, N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neuroprotection, N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to protect neurons from oxidative stress and neurotoxicity. In antimicrobial activity, N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have potent activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its potent activity against cancer cells and bacteria. Another advantage is its ability to protect neurons from oxidative stress and neurotoxicity. However, one limitation of using N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One direction is the further investigation of its mechanism of action, particularly in cancer treatment and neuroprotection. Another direction is the development of more potent analogs of N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide for use in cancer treatment and antimicrobial activity. Additionally, the potential use of N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in combination with other drugs for cancer treatment and neuroprotection should be explored. Finally, the potential use of N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in other scientific research applications, such as inflammation and autoimmune diseases, should be investigated.
Scientific Research Applications
N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to protect neurons from oxidative stress and neurotoxicity. In antimicrobial activity, N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have potent activity against various bacterial strains.
properties
IUPAC Name |
N-(2-bromophenyl)-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O/c1-11-6-7-12-10-13(19)8-9-16(12)21(11)17(22)20-15-5-3-2-4-14(15)18/h2-5,8-11H,6-7H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINQXTWGFHQUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=CC=C3Br)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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